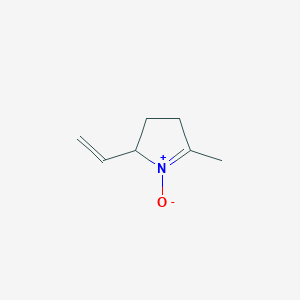
4-Benzyloxyphenylethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxyphenylethyl octanoate is a chemical compound with the molecular formula C24H32O3 and a molecular weight of 368.50900 . It is also known by the synonym nonanoic acid 2-[4-(phenylmethoxy)-phenyl]-ethyl ester .
Synthesis Analysis
The synthesis of similar compounds, such as cetyl octanoate, has been achieved through lipase-catalyzed reactions in supercritical carbon dioxide (SC-CO2) by esterification of cetyl alcohol and octanoic acid . The immobilized lipase Novozym® 435 has been identified as an efficient catalyst for this synthesis .Molecular Structure Analysis
The molecular structure of 4-Benzyloxyphenylethyl octanoate consists of 24 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms . The exact mass is 368.23500 .properties
CAS RN |
137422-37-8 |
|---|---|
Product Name |
4-Benzyloxyphenylethyl octanoate |
Molecular Formula |
C12H12O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



